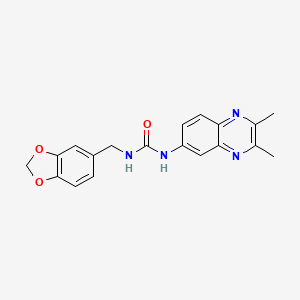

![molecular formula C20H25ClN2O3S B4007265 N~1~-(仲丁基)-N~2~-[(4-氯苯基)磺酰基]-N~2~-(3-甲基苄基)甘氨酰胺](/img/structure/B4007265.png)

N~1~-(仲丁基)-N~2~-[(4-氯苯基)磺酰基]-N~2~-(3-甲基苄基)甘氨酰胺

描述

Sulfonamides are a class of organic compounds featuring a sulfonyl group attached to an amine. Due to their structural versatility, sulfonamides are pivotal in medicinal chemistry, environmental chemistry, and material science. The particular interest in "N1-(sec-butyl)-N2-[(4-chlorophenyl)sulfonyl]-N2-(3-methylbenzyl)glycinamide" likely stems from its potential applications in these fields.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the use of sulfonyl chlorides reacting with amines. For example, studies have described the use of glycinamide hydrochloride as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, leading to the efficient synthesis of various benzylbenzaldehydes (Wen & Li, 2020). Another method involves three-component coupling reactions providing cyclic N-sulfonylamidines (Yao & Lu, 2011), which might be adapted for the synthesis of our target compound.

Molecular Structure Analysis

The molecular structure of sulfonamides can be elucidated using various spectroscopic and crystallographic techniques. For instance, studies on similar sulfonamide compounds have utilized X-ray crystallography, FT-IR, 1H and 13C NMR, and UV-Vis spectroscopy to characterize their structures, demonstrating the importance of these techniques in understanding the compound's molecular framework (Ceylan et al., 2015).

Chemical Reactions and Properties

Sulfonamides participate in a wide range of chemical reactions, reflecting their chemical versatility. They can undergo nucleophilic substitution reactions, be involved in the synthesis of cyclic compounds via intramolecular cyclization, and serve as intermediates in the creation of more complex molecules. The reactivity of sulfonamides is significantly influenced by the substituents on the nitrogen and sulfonyl groups, which can dictate the outcome of chemical transformations (Lenihan & Shechter, 1999).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, can vary widely depending on their molecular structure. Studies on similar compounds have highlighted the role of X-ray diffraction in determining crystal structures and understanding the molecular interactions that influence these properties (Adamovich et al., 2017).

科学研究应用

合成和化学转化

有机化学中的合成应用:研究探索了砜衍生物的合成和转化,重点介绍了与给定化合物的合成或衍生化相关的技术。例如,Lenihan 和 Shechter (1999 年) 研究了使用砜中间体合成和环加成取代的邻苯二甲烷,展示了砜在复杂有机合成过程中的效用 (Lenihan & Shechter,1999 年)。

环境和分析化学

分析化学中的衍生化:在环境分析的背景下,Rompa、Kremer 和 Zygmunt (2003 年) 综述了酸性除草剂色谱测定的衍生化技术,重点介绍了磺化和其他衍生化反应在提高分析物检出率和萃取效率方面的效用。这项研究强调了化学修饰(例如涉及砜基团的化学修饰)在环境监测中的重要性 (Rompa、Kremer 和 Zygmunt,2003 年)。

生物化学和分子生物学

蛋白质修饰和生物活性:Horton 和 Tucker (1970 年) 证明了锍盐在修饰蛋白质中的效用,他们制备了能够选择性修饰色氨酸和半胱氨酸等氨基酸的水溶性试剂。这项研究突出了在生物缀合和蛋白质标记研究中使用砜相关化学的潜力 (Horton & Tucker,1970 年)。

作用机制

未来方向

属性

IUPAC Name |

N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3S/c1-4-16(3)22-20(24)14-23(13-17-7-5-6-15(2)12-17)27(25,26)19-10-8-18(21)9-11-19/h5-12,16H,4,13-14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCAZVJCZZCMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN(CC1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)

![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)

amino]methyl}phenol](/img/structure/B4007271.png)

![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)